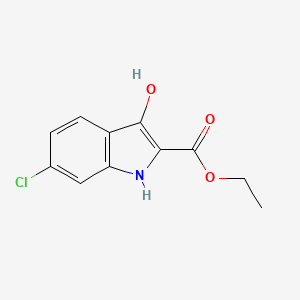

Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate

Übersicht

Beschreibung

Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by the presence of a chloro group at the 6th position, a hydroxy group at the 3rd position, and an ethyl ester at the 2nd position of the indole ring. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-chloroindole.

Hydroxylation: The 6-chloroindole undergoes hydroxylation at the 3rd position using a suitable oxidizing agent.

Esterification: The resulting 6-chloro-3-hydroxyindole is then esterified with ethyl chloroformate to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products:

Oxidation: Formation of 6-chloro-3-oxo-1H-indole-2-carboxylate.

Reduction: Formation of ethyl 3-hydroxy-1H-indole-2-carboxylate.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural product analogs.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

Medicine: It is explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Ethyl 3-hydroxy-1H-indole-2-carboxylate: Lacks the chloro group, resulting in different reactivity and biological activity.

6-Chloro-1H-indole-2-carboxylate: Lacks the hydroxy group, affecting its chemical properties and applications.

3-Hydroxy-1H-indole-2-carboxylate: Lacks both the chloro and ethyl ester groups, leading to distinct chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Biologische Aktivität

Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in pharmacology and biochemistry. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications based on a synthesis of recent research findings.

Overview of the Compound

This compound belongs to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a chloro group at the 6th position and a hydroxy group at the 3rd position significantly influences its reactivity and biological activity.

Enzyme Interactions

This compound has been shown to interact with various enzymes, leading to both inhibition and activation. Notably, it can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism, which plays a crucial role in immune response modulation. Additionally, it affects the activity of p38 MAP kinase, which is involved in cellular stress responses and inflammation.

Cellular Effects

This compound influences multiple cellular processes:

- Cell Signaling : It modulates signaling pathways that regulate cell proliferation and apoptosis.

- Gene Expression : The compound can alter gene expression profiles by interacting with transcription factors.

The mechanism underlying the biological activity of this compound involves its binding to specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group is involved in hydrogen bonding interactions with proteins and enzymes.

Molecular Targets

The primary molecular targets include:

- Enzymes : Such as IDO and p38 MAP kinase.

- Receptors : Potential interactions with various receptors involved in inflammatory processes.

This interaction leads to modulation of signaling pathways associated with inflammation and immune responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound exhibited significant cytotoxic effects at concentrations ranging from 5 to 20 μM, with IC50 values indicating effective inhibition of cell growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Breast Cancer Cell Lines : In a study focusing on MDA-MB-231 cells, treatment with this compound resulted in increased caspase activity, indicating enhanced apoptotic processes. Morphological changes consistent with apoptosis were observed at concentrations as low as 10 μM .

- Inflammation Models : In animal models of inflammation, administration of this compound led to a significant reduction in edema and inflammatory cytokines, supporting its potential as an anti-inflammatory agent .

Applications in Medicine and Industry

This compound serves as a valuable intermediate in organic synthesis for developing new therapeutic agents. Its derivatives are being explored for:

- Anticancer therapies : Targeting various cancer types.

- Anti-inflammatory drugs : Modulating immune responses without significant toxicity.

Eigenschaften

IUPAC Name |

ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-2-16-11(15)9-10(14)7-4-3-6(12)5-8(7)13-9/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSIBDXQAOHFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716120 | |

| Record name | Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153501-26-9 | |

| Record name | Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.